Methyl dibenzyl-L-serinate

Peptide chemistry Cross-coupling Racemization suppression

Methyl dibenzyl-L-serinate (N,N-dibenzyl-L-serine methyl ester; CAS 88099-67-6; C18H21NO3; MW 299.36) is an orthogonally protected L-serine derivative in which the α-amino group carries two N-benzyl substituents and the carboxylic acid is present as a methyl ester. The compound is employed primarily as a chiral building block in asymmetric synthesis, where the N,N-dibenzyl motif serves simultaneously as a protecting group and a stereoelectronic modulator that suppresses racemization under conditions where conventional N-Boc or N-Cbz serine esters undergo partial or complete loss of optical purity.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Cat. No. B8613805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dibenzyl-L-serinate
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3
InChIKeyVAAGDABRDJFHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dibenzyl-L-Serinate (CAS 88099-67-6): Orthogonally Protected Serine Building Block for Stereoselective Synthesis


Methyl dibenzyl-L-serinate (N,N-dibenzyl-L-serine methyl ester; CAS 88099-67-6; C18H21NO3; MW 299.36) is an orthogonally protected L-serine derivative in which the α-amino group carries two N-benzyl substituents and the carboxylic acid is present as a methyl ester . The compound is employed primarily as a chiral building block in asymmetric synthesis, where the N,N-dibenzyl motif serves simultaneously as a protecting group and a stereoelectronic modulator that suppresses racemization under conditions where conventional N-Boc or N-Cbz serine esters undergo partial or complete loss of optical purity [1]. Its documented optical rotation of [α]24/D −110° (c = 1%, MeOH) enables unambiguous enantiomeric identity verification .

Why Generic Substitution Fails: N-Protecting Group and Enantiomer Selection Dictate Reaction Outcomes in Protected Serine Intermediates


Methyl dibenzyl-L-serinate cannot be trivially interchanged with the corresponding N-Boc, N-Cbz, N-trityl, or D-enantiomeric analogs because the N,N-dibenzyl group imposes a unique combination of electron-donating character and steric bulk that fundamentally alters reaction trajectories. In copper-catalyzed Ullmann-type coupling reactions, N-Boc- and N-Cbz-protected aromatic amino esters undergo partial racemization, whereas the N,N-dibenzyl-protected analog delivers coupling products without loss of optical purity [1]. In Mitsunobu-mediated β-lactam cyclizations, Cbz- and Boc-protected substrates yield only undesired aziridine/dehydropeptide mixtures, and the N-trityl analog fails to react altogether; only the N,N-dibenzyl-protected dipeptide affords the target β-lactam in high yield and diastereoselectivity [2]. These divergent outcomes mean that selecting a non-dibenzyl analog for these reaction manifolds introduces either stereochemical erosion or complete reaction failure, making the N,N-dibenzyl L-serine methyl ester the enabling intermediate for stereoselective synthetic routes described below.

Methyl Dibenzyl-L-Serinate: Quantitative Differentiation Evidence Against Closest Analogs


Optical Purity Retention in Cu-Catalyzed Cross-Coupling: N,N-Dibenzyl vs. N-Boc and N-Cbz Serine Esters

In a direct comparative study of N-protecting groups for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives (CuI/N,N-dimethylglycine, Cs2CO3, 90 °C), N-Boc- and N-Cbz-protected aromatic amino esters underwent partial racemization, whereas N,N-dibenzyl-protected aromatic amino esters gave coupling products with complete retention of optical purity [1]. The same pattern held for N-trityl protection, which also preserved optical purity, but the N,N-dibenzyl group offers a practical advantage over trityl in terms of lower molecular weight (299.36 vs. ~407 for N-trityl-L-serine methyl ester) and easier chromatographic handling, without sacrificing the racemization-free outcome.

Peptide chemistry Cross-coupling Racemization suppression

β-Lactam Pseudopeptide Cyclization Outcome: N,N-Dibenzyl vs. Cbz, Boc, and Trityl Protection

In a systematic study of N-protecting group effects on Mitsunobu-mediated β-lactam ring closure of serylphenylalanine dipeptides, the N,N-dibenzyl-protected substrate (1c) yielded the desired (S,S)-β-lactam diastereoisomer 3c in 76% isolated yield with a diastereoisomeric ratio (dr) of 7:1 (SS:SR) and no detectable dehydrodipeptide side products [1]. In stark contrast, under identical Mitsunobu conditions (PPh3/DIAD): (i) the N-Cbz- and N-Boc-protected dipeptides produced only a mixture of aziridine and dehydrodipeptide — zero desired β-lactam product; (ii) the N-trityl-protected dipeptide gave no product whatsoever [1]. Extending the dibenzyl strategy to related substrates delivered β-lactam products 3d and 3e in 99% and 90% isolated yields respectively [1].

β-Lactam synthesis Mitsunobu cyclization Pseudopeptide chemistry

Aziridinium-Mediated Synthesis of Enantiomerically Pure β-Amino and α,β-Diamino Esters: Mesylation Efficiency

N,N-Dibenzyl serine methyl ester serves as the precursor to a stable aziridinium intermediate that enables regio- and stereoselective synthesis of β-amino and α,β-diamino esters — a transformation platform that is inaccessible with N-Boc or N-Cbz serine esters due to competitive β-elimination [1]. In the benchmark procedure, mesylation of the readily available N,N-dibenzyl serine methyl ester (MsCl, Et3N, CH2Cl2, rt) delivers the O-methylsulfonyl derivative in 80% isolated yield [1]. Subsequent nucleophilic ring-opening with sodium azide proceeds with 90% isolated yield (single regioisomer) and with morpholine in 92% yield, demonstrating the broad nucleophile scope enabled by the N,N-dibenzyl protection [1]. Critically, the N,N-dibenzyl group's electron-donating character reduces the acidity of the α-proton, suppressing the β-elimination pathway that plagues N-Boc and N-Cbz serine derivatives under similar conditions [1].

Aziridinium chemistry β-Amino ester synthesis Chiral building block

Enantiomeric Identity Verification: Optical Rotation Discrimination Between L- and D-Enantiomers

The optical rotation of methyl dibenzyl-L-serinate (CAS 88099-67-6) is [α]24/D −110° (c = 1%, MeOH) , while the D-enantiomer (methyl N,N-dibenzyl-D-serinate, CAS 202478-34-0) exhibits [α]20/D +85° (c = 1%, MeOH) [1]. The large magnitude of rotation (|α| > 80°) and opposite sign provide a straightforward and definitive polarimetric assay for enantiomeric identity and purity verification. The refractive index also differs: n20/D 1.5550 for the L-enantiomer versus n20/D 1.5590 for the D-enantiomer , offering an orthogonal physical constant for identity confirmation.

Chiral quality control Enantiomeric purity Optical rotation

Commercial Purity Benchmarks and Quality Documentation Availability

Commercially available methyl dibenzyl-L-serinate (CAS 88099-67-6) is supplied with documented purity specifications and batch-specific analytical data. Sigma-Aldrich lists the product at 97% assay (discontinued but historically available) . Current suppliers including Bidepharm offer standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . Aladdin Scientific lists the compound with CAS 88099-67-6 and provides certificates of analysis . In comparison, the D-enantiomer (CAS 202478-34-0) is less widely stocked and typically available at 95-97% purity from fewer vendors , making the L-enantiomer the more reliably sourced stereoisomer for routine synthetic use.

Procurement quality Batch analysis Purity specification

Validated Application Scenarios for Methyl Dibenzyl-L-Serinate Based on Quantitative Evidence


Stereoretentive Cross-Coupling for Complex Diaryl Ether Natural Products

When synthetic routes require copper-catalyzed Ullmann-type coupling of protected serine or tyrosine derivatives with aryl iodides at elevated temperatures (90 °C), methyl dibenzyl-L-serinate is the protecting group of choice. The N-Boc and N-Cbz analogs undergo partial racemization under these conditions, while the N,N-dibenzyl variant preserves complete optical purity [1]. This property enabled the concise assembly of (S,S)-isodityrosine and the macrocyclic natural product K-13, where stereochemical integrity of the amino acid-derived fragment is essential for biological activity [1].

Mitsunobu Cyclization to β-Lactam Pseudopeptides

For programs synthesizing monocyclic β-lactam-containing pseudopeptides via intramolecular Mitsunobu N1-C4 cyclization, methyl dibenzyl-L-serinate is the enabling intermediate. Attempts with N-Cbz or N-Boc serine esters exclusively yield aziridine and dehydropeptide byproducts (0% desired β-lactam), and N-trityl protection results in no reaction. The N,N-dibenzyl-protected dipeptide delivers the target β-lactam in 76% isolated yield with 7:1 diastereoselectivity, and the methodology extends to related substrates with yields up to 99% [2]. This approach is directly applicable to the synthesis of nocardicin analogs and other bioactive β-lactam scaffolds [2].

Aziridinium-Based Synthesis of Enantiopure β-Amino and α,β-Diamino Acid Derivatives

When the synthetic target is an enantiomerically pure β-amino ester, α,β-diamino ester, or orthogonally protected 2,3-diaminopropionate (Dap), methyl dibenzyl-L-serinate provides the validated starting material for the aziridinium strategy. Mesylation proceeds in 80% isolated yield, and subsequent nucleophilic ring-opening with azide, amines, or thiols delivers products in 42-92% isolated yield as single regioisomers with complete stereochemical inversion at the reaction center [3]. This three-step sequence from the commercially available N,N-dibenzyl serine methyl ester to orthogonally protected Dap is the shortest published route to this important non-proteinogenic amino acid building block [3].

Enantiomeric QC Release Testing for Chiral Intermediate Supply Chains

The large specific rotation of methyl dibenzyl-L-serinate ([α]24/D −110°, c = 1%, MeOH) and its opposite-sign counterpart for the D-enantiomer ([α]20/D +85°) enable polarimetric identity testing as a routine incoming QC check [REFS-4, REFS-5]. Combined with refractive index measurement (n20/D 1.5550 for L vs. 1.5590 for D), these orthogonal physical constants allow laboratories to verify enantiomeric identity within minutes without requiring chiral HPLC method development, reducing the risk of costly downstream stereochemical errors in multi-step synthetic campaigns [REFS-4, REFS-5].

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